![molecular formula C13H14N2O3 B6324442 Ethyl 5-(3-methoxyphenyl)-1H-pyrazole-4-carboxylate CAS No. 1359655-48-3](/img/structure/B6324442.png)
Ethyl 5-(3-methoxyphenyl)-1H-pyrazole-4-carboxylate
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Overview
Description
This compound is a derivative of pyrazole, which is a class of organic compounds with a five-membered aromatic ring containing three carbon atoms and two nitrogen atoms . The “3-methoxyphenyl” part suggests the presence of a phenyl group (a ring of 6 carbon atoms, i.e., a benzene ring) with a methoxy group (-O-CH3) attached to it .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds often involve reactions such as cyclization, condensation, or substitution . For instance, the synthesis of certain pyrazole derivatives involves the reaction of hydrazines with 1,3-diketones .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Factors such as polarity, molecular weight, and functional groups would influence properties like solubility, melting point, and reactivity .Scientific Research Applications
- Studies have highlighted the anti-inflammatory and antioxidant effects of this compound. It may inhibit inflammatory pathways and scavenge free radicals, making it relevant for treating chronic inflammatory conditions and oxidative stress-related diseases .
- Metal coordination enhances stability, bioavailability, and targeted delivery. Applications include drug delivery systems and catalysis .
Anti-Inflammatory and Antioxidant Properties
Metal Complexes and Coordination Chemistry
Nanoconjugates and Drug Delivery
Food and Biotechnological Applications
Mechanism of Action
Target of Action
Similar compounds have shown promising neuroprotective and anti-inflammatory properties . They have been found to interact with active residues of ATF4 and NF-kB proteins .
Mode of Action
Related compounds have shown significant anti-neuroinflammatory properties through inhibition of nitric oxide (no) and tumor necrosis factor-α (tnf-α) production in lps-stimulated human microglia cells . They also exhibited promising neuroprotective activity by reducing the expression of the endoplasmic reticulum (ER) chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells .
Biochemical Pathways
Related compounds have been observed to inhibit er stress, apoptosis, and the nf-kb inflammatory pathway .
Result of Action
Related compounds have shown promising neuroprotective and anti-inflammatory properties .
Safety and Hazards
Future Directions
properties
IUPAC Name |
ethyl 5-(3-methoxyphenyl)-1H-pyrazole-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O3/c1-3-18-13(16)11-8-14-15-12(11)9-5-4-6-10(7-9)17-2/h4-8H,3H2,1-2H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NILJQJNRFPFBPT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NN=C1)C2=CC(=CC=C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 5-(3-methoxyphenyl)-1H-pyrazole-4-carboxylate |
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